molecular formula C16H15N3O B2840424 2-Hydrazinyl-7-methoxy-4-phenylquinoline CAS No. 926194-52-7

2-Hydrazinyl-7-methoxy-4-phenylquinoline

Cat. No. B2840424
CAS RN: 926194-52-7
M. Wt: 265.316
InChI Key: URNRQMRJRMCTKO-UHFFFAOYSA-N
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Description

2-Hydrazinyl-7-methoxy-4-phenylquinoline (HMPhQ) is a heterocyclic organic compound with a quinoline ring system and a hydrazine functional group. It has a molecular formula of C16H15N3O and a molecular weight of 265.31 .


Molecular Structure Analysis

The molecular structure of 2-Hydrazinyl-7-methoxy-4-phenylquinoline consists of a quinoline ring system, a hydrazine functional group, and a methoxy group . The InChI code for this compound is 1S/C16H15N3O/c1-20-12-7-8-13-14 (11-5-3-2-4-6-11)10-16 (19-17)18-15 (13)9-12/h2-10H,17H2,1H3, (H,18,19) .


Physical And Chemical Properties Analysis

2-Hydrazinyl-7-methoxy-4-phenylquinoline is a powder with a molecular weight of 265.31 . Other physical and chemical properties such as melting point, boiling point, and density are not available in the current resources .

Scientific Research Applications

Synthesis and Antimicrobial Activities

Research has shown the synthesis of novel compounds from derivatives similar to "2-Hydrazinyl-7-methoxy-4-phenylquinoline" exhibiting significant antimicrobial activities. For instance, compounds synthesized from the condensation of hydrazino-phenylquinazoline and monosaccharides have shown antifungal and antibacterial activities (El‐Hiti et al., 2000).

Anti-Cancer Activity

Derivatives incorporating a quinoline moiety have been evaluated for their anti-cancer activity against various cancer cell lines, showing significant potential. The development of biologically active hydrazide compounds derived from quinoline hydrazones has indicated promising results in reducing cell viability of neuroblastoma and breast adenocarcinoma cells with significant selectivity over normal cells (Bingul et al., 2016).

Corrosion Inhibition

Compounds structurally related to "2-Hydrazinyl-7-methoxy-4-phenylquinoline" have been investigated for their corrosion inhibition properties. A computational study on novel quinoline derivatives has demonstrated their effectiveness in protecting iron against corrosion, with the inhibition process facilitated by the adsorption of these compounds on the metal surface, suggesting their application in corrosion protection technologies (Erdoğan et al., 2017).

Green Corrosion Inhibitors

Quinoline derivatives, through electrochemical studies, have been found to act as efficient green corrosion inhibitors for mild steel in acidic medium. These inhibitors showcase high inhibition efficiency, adsorbing on the metal surface and significantly reducing corrosion rates, indicating their potential in environmentally friendly corrosion protection methods (Singh et al., 2016).

Safety And Hazards

Specific safety and hazard information for 2-Hydrazinyl-7-methoxy-4-phenylquinoline is not available in the current resources. As with all chemicals, it should be handled with appropriate safety precautions .

Future Directions

The future directions for research on 2-Hydrazinyl-7-methoxy-4-phenylquinoline could include further investigation into its synthesis, chemical reactions, and potential biological activity. This could involve experimental studies to determine its physical and chemical properties, as well as its interactions with biological targets .

properties

IUPAC Name

(7-methoxy-4-phenylquinolin-2-yl)hydrazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15N3O/c1-20-12-7-8-13-14(11-5-3-2-4-6-11)10-16(19-17)18-15(13)9-12/h2-10H,17H2,1H3,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

URNRQMRJRMCTKO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(C=C1)C(=CC(=N2)NN)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

265.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Hydrazinyl-7-methoxy-4-phenylquinoline

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